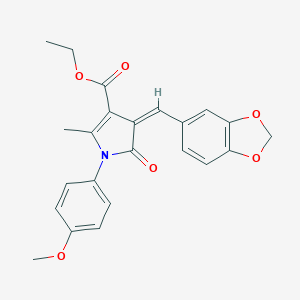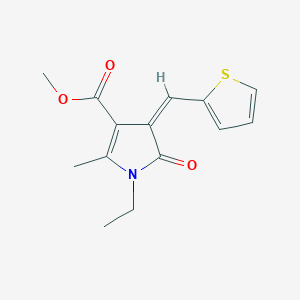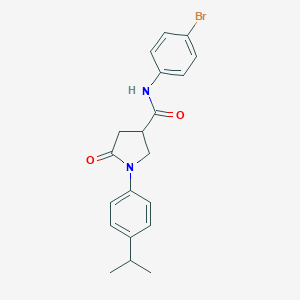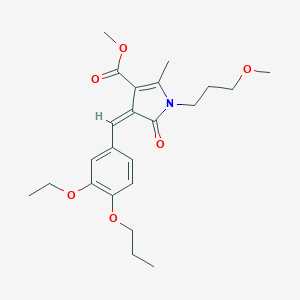![molecular formula C19H17ClN2O2S B299066 (5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B299066.png)
(5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CMMDAT and belongs to the thiazolone family of compounds.
Mechanism of Action
The mechanism of action of CMMDAT is not fully understood. However, studies have suggested that it may exert its therapeutic effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), which are involved in the inflammatory response. CMMDAT has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Studies have demonstrated that CMMDAT exhibits a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). CMMDAT has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
One of the main advantages of CMMDAT in lab experiments is its ability to selectively target specific enzymes and signaling pathways. This allows for the investigation of specific biochemical and physiological processes. However, one limitation of CMMDAT is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on CMMDAT. One area of interest is its potential applications in the treatment of neurodegenerative diseases. Further studies are needed to elucidate the mechanism of action of CMMDAT and to investigate its effects on neuronal function. Another area of interest is the development of more efficient synthesis methods for CMMDAT, which could facilitate its use in future research and potential therapeutic applications. Additionally, studies are needed to investigate the safety and toxicity of CMMDAT in animal models and humans.
Synthesis Methods
The synthesis of CMMDAT involves the reaction of 3-chloro-4-methoxybenzaldehyde with 3,4-dimethylaniline and 2-aminothiazole in the presence of a catalyst. The resulting compound is then purified through recrystallization to obtain pure CMMDAT.
Scientific Research Applications
CMMDAT has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-tumor, anti-inflammatory, and anti-oxidant properties. Research has also demonstrated that this compound exhibits neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
Product Name |
(5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one |
|---|---|
Molecular Formula |
C19H17ClN2O2S |
Molecular Weight |
372.9 g/mol |
IUPAC Name |
(5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C19H17ClN2O2S/c1-11-4-6-14(8-12(11)2)21-19-22-18(23)17(25-19)10-13-5-7-16(24-3)15(20)9-13/h4-10H,1-3H3,(H,21,22,23)/b17-10+ |
InChI Key |
DLHIZHOJLOSFMH-LICLKQGHSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC2=NC(=O)/C(=C\C3=CC(=C(C=C3)OC)Cl)/S2)C |
SMILES |
CC1=C(C=C(C=C1)NC2=NC(=O)C(=CC3=CC(=C(C=C3)OC)Cl)S2)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=O)C(=CC3=CC(=C(C=C3)OC)Cl)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 5-(4-fluorophenyl)-3-oxo-7-phenyl-2-[4-(2-propynyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298983.png)
![ethyl 2-{[5-(4-acetylphenyl)-2-furyl]methylene}-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298984.png)
![methyl (5E)-5-[(4-fluorophenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B298986.png)

![methyl 2-methyl-1-(3-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298989.png)


![ethyl 2-[4-(cyanomethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298994.png)


![ethyl 2-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299001.png)
![ethyl 2-[3-ethoxy-4-(2-propynyloxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299003.png)
![ethyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299006.png)
